1-(3,5-Dibromopyridin-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dibromopyridin-2-yl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of pyridine and thiourea, and its unique chemical structure makes it a promising candidate for various applications in the fields of medicine and agriculture. In
Scientific Research Applications
Field
Application
Thiourea derivatives with heterocyclic rings have been synthesized and tested for their in vitro antimicrobial, anti-biofilm, and antioxidant activities .
Method
The compounds were synthesized by first obtaining isothiocyanate, which further reacted with a heterocyclic amine . The compounds were then characterized by FT-IR, NMR spectroscopy, and FT-ICR .
Results
From the tested compounds, those bearing benzothiazole and 6-methylpyridine moieties revealed anti-biofilm activity against E. coli ATCC 25922 at MBIC values of 625 µg/mL .
Antifungal and Larvicidal Activity
Field
Application
A series of novel thiourea and urea derivatives containing 1,2,4-triazole moieties were synthesized and evaluated for their antifungal and larvicidal activity .
Method
Triazole derivatives were synthesized by reacting thiocarbohydrazide with thiourea and urea compounds in a 130–140 °C oil bath . The proposed structures of all the synthesized compounds were confirmed using elemental analysis, UV, IR, 1 H-NMR, and mass spectroscopy .
Results
Phomopis species were the most sensitive fungi to these compounds . Compounds showed toxicity against Aedes aegypti larvae, with LD50 values ranging from 67.9 ppm to 165.6 ppm .
Asymmetric Multicomponent Reactions
Field
Organic & Biomolecular Chemistry
Application
Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . They are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .
Method
The application of organic molecules as catalysts in multicomponent reactions is one of the best combinations for the preparation of complex molecules in minimum steps under green reaction conditions .
Results
Simultaneous dual activation of the electrophile and the nucleophile in a multicomponent reaction by using bifunctional thiourea-based chiral organocatalysts has gained considerable interest in recent times .
Coordination Chemistry and Biological Applications
Field
Application
1-(Acyl/aroyl)-3-(substituted)thioureas have received remarkable attention due to their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties .
Method
Reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds . Multiple binding sites make them flexible ligands for complexation with transition metals .
Results
1-(Acyl/aroyl)-3-(substituted)thioureas have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals .
Inhibition of Enzymes and Antioxidant Potential
Field
Application
Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been evaluated for their in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
Method
The compounds were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Results
The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
Industrial Applications
Field
Application
Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . On a commercial scale, thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .
Method
The specific methods of application vary widely depending on the specific use case. For example, in the case of photographic film, thioureas are used in the toning process to change the color and contrast of the final print .
Results
The results of these applications are diverse and span multiple industries. For example, in photography, thiourea allows for the creation of a wide range of tones in black and white photographs .
properties
IUPAC Name |
(3,5-dibromopyridin-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N3S/c7-3-1-4(8)5(10-2-3)11-6(9)12/h1-2H,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMYCSKDDBMLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NC(=S)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dibromopyridin-2-yl)thiourea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.